molecular formula C10H11BrO2 B1356922 Methyl 3-(2-bromophenyl)propanoate CAS No. 66191-86-4

Methyl 3-(2-bromophenyl)propanoate

Cat. No. B1356922
CAS RN: 66191-86-4
M. Wt: 243.1 g/mol
InChI Key: NIULOVGPRAJIJM-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)propanoate is a chemical compound with the molecular formula C10H11BrO2 . It is a clear liquid that ranges from colorless to slightly pale yellow .


Molecular Structure Analysis

The molecular structure of Methyl 3-(2-bromophenyl)propanoate consists of a propanoate ester group attached to a bromophenyl group. The InChI code for this compound is 1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-(2-bromophenyl)propanoate is a clear liquid that can range from colorless to slightly pale yellow. It has a molecular weight of 243.1 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

1. Electroreductive Radical Cyclization

A study by Esteves et al. (2005) explored the electroreductive radical cyclization of compounds similar to Methyl 3-(2-bromophenyl)propanoate. The research demonstrated the potential of electrogenerated nickel catalysts in promoting intramolecular cyclization, illustrating the compound's relevance in synthetic organic chemistry.

2. Phenolic Compounds and Anti-inflammatory Activities

Research by Ren et al. (2021) identified new phenolic compounds, including derivatives of Methyl 3-(2-bromophenyl)propanoate, from Eucommia ulmoides Oliv. leaves. The study highlighted these compounds' anti-inflammatory activities, indicating the compound's medicinal chemistry applications.

3. Asymmetric Synthesis

Basavaiah et al. (2001) described the enantioselective synthesis of Methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates, a process relevant to Methyl 3-(2-bromophenyl)propanoate. This study contributes to the understanding of asymmetric synthesis in organic chemistry.

4. Atmospheric Chemistry

In the context of atmospheric chemistry, Kerwin et al. (1996) discussed the measurement of atmospheric Methyl bromide, related to Methyl 3-(2-bromophenyl)propanoate, and its application in soil kinetics. This study aids in understanding the environmental impact and behavior of such compounds.

5. Block Copolymers Preparation

Tunca et al. (2001) focused on the synthesis of asymmetric difunctional initiators, related to Methyl 3-(2-bromophenyl)propanoate, used in the preparation of block copolymers. This research is significant in polymer science for developing new materials.

6. Anti-leishmanial Activity

Yadav et al. (2015) investigated β-oxodithioester complexes, including derivatives of Methyl 3-(2-bromophenyl)propanoate, for their anti-leishmanial activity. This study showcases the compound's potential in the development of novel therapeutic agents.

7. Stereoselective Synthesis

Zhong et al. (1999) demonstrated the stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a process relevant to Methyl 3-(2-bromophenyl)propanoate. This research contributes to stereoselective synthesis methods in medicinal chemistry.

Safety And Hazards

Methyl 3-(2-bromophenyl)propanoate is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Safety precautions include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-(2-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULOVGPRAJIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577246
Record name Methyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-bromophenyl)propanoate

CAS RN

66191-86-4
Record name Methyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-(2-bromobenzyl)malonate (54.25 g) was dissolved in a mixture of dimethylsulfoxide (220 ml) and water (3.24 ml), and lithium chloride (15.27 g) was added. The mixture was stirred at 160° C. of a bath temperature for 7.5 hours. After the reaction mixture was left standing for cooling, the solvent was removed by distillation under reduced pressure. The residual concentrate was poured into water, extracted with toluene. The organic layer obtained was washed twice with water and once with a saturated aqueous saline, dried over sodium sulfate, the solvent was removed by distillation under reduced pressure, and the residual concentrate was distilled under reduced pressure (96°-98° C./0.5 mmHg) to give the title compound (30.05 g).
Quantity
54.25 g
Type
reactant
Reaction Step One
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
3.24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl iodide (51 g, 22.4 ml, 0.24 mole) was added to a stirred mixture of 3-(2-bromophenyl)propanoic acid (36.7 g, 0.16 mole, prepared as described by F. G. Holliman and F. G. Mann J Chem. Soc. 9, 1960) and anhydrous potassium carbonate (33 g, 0.24 mole) in dry N,N-dimethylformamide (250 ml) and the mixture was stirred at ambient temperature overnight. After removal of the solvent in vacuo the residue was partitioned between ether and water and the ethereal phase washed with aqueous sodium thiosulphate and then brine and dried (MgSO4). Evaporation gave a pale yellow oil which distilled at 116°-118° C. (0.2 mm) to give 36.91 g (95%) of the title ester as a colourless oil, νmax 2950, 1740, 1570, 1470, 1440 cm-1, δ(CDCl3), 2.63 (2H, m, ArCH2), 3.07 (2H, m, CH2CO2), 3.70 (3H, s, CH3), 7.12 (3H, m, arom), 7.50 (1H, d, arom).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

Prepared according to the procedure described in Example 34, Step 1, using 3-(2-bromo-phenyl)-propionic acid and methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trimethylsilyldiazomethane (2M in hexanes, 5.0 mL, 10.0 mmol) was added to a solution of 3-(2-bromophenyl)propionic acid (1.376 g, 6.00 mmol) in anhydrous benzene (28 mL) and anhydrous methanol (8 mL). The reaction mixture was stirred at room temperature for 2 h, and then the volatiles were removed in vacuo, to yield crude methyl 3-(2-bromophenyl)propionate which was carried forward without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.376 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WT Jorgensen, DW Gulliver, TA Katte, EL Werry… - European Journal of …, 2018 - Elsevier
WAY-267,464 (1) and twelve conformationally rigid analogues (3a-f–4a-f) were synthesised, characterised and evaluated in cellular assays with the aim of systematically exploring …
Number of citations: 10 www.sciencedirect.com
SE Booth - 1992 - search.proquest.com
The aim of the research was to develop a flexible, stereocontrolled route to huperzine A and B and other lycopodium alkaloids. One of the main objectives was to investigate whether …
Number of citations: 3 search.proquest.com

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